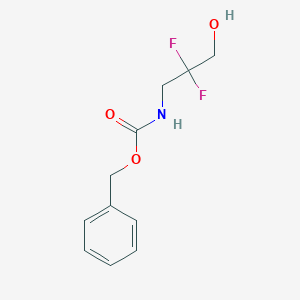

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate

Description

Chemical Identification and Nomenclature

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate possesses the Chemical Abstracts Service registry number 1696925-86-6, establishing its unique chemical identity within the scientific literature. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, with its systematic name being benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate. This nomenclature precisely describes the molecular structure, indicating the benzyl ester of carbamic acid substituted with a 2,2-difluoro-3-hydroxypropyl group at the nitrogen center.

The molecular formula C₁₁H₁₃F₂NO₃ encapsulates the elemental composition, revealing the presence of eleven carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. Computational analysis yields a molecular weight of 245.22 grams per mole, as determined through advanced molecular modeling techniques. The compound's simplified molecular-input line-entry system representation appears as C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F, providing a standardized linear notation for computational applications.

Alternative chemical identifiers include the International Chemical Identifier key NCIDMSWZFPABFF-UHFFFAOYSA-N, which serves as a unique molecular fingerprint for database searches and chemical informatics applications. The systematic nomenclature and identification codes collectively establish a comprehensive framework for precise chemical communication and literature referencing. Database entries across multiple chemical repositories confirm these identification parameters, ensuring consistency in scientific documentation and regulatory compliance.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a complex arrangement of functional groups that collectively influence its chemical behavior and physicochemical properties. The central carbamate linkage forms the structural backbone, connecting the benzyl protecting group to the substituted propyl chain through a carbonyl-nitrogen bridge. This carbamate functionality provides inherent stability under physiological conditions while allowing for controlled deprotection under specific chemical conditions.

The benzyl moiety contributes aromatic character to the molecule, consisting of a phenyl ring directly attached to a methylene bridge that connects to the carbamate oxygen. This benzyl substitution pattern is characteristic of protective group chemistry, where the aromatic system provides both steric bulk and electronic stabilization to the carbamate bond. The phenyl ring adopts planar geometry, with carbon-carbon bond lengths typical of aromatic systems and delocalized electron density across the six-membered ring.

The 2,2-difluoro-3-hydroxypropyl substituent represents the most distinctive structural feature, incorporating both fluorine substitution and hydroxyl functionality within a three-carbon chain. The two fluorine atoms occupy geminal positions at the second carbon of the propyl chain, creating a difluoromethylene group that significantly alters the electronic properties of the molecule. The terminal hydroxyl group at the third carbon position provides hydrogen bonding capability and increases the overall polarity of the compound.

Computational molecular modeling reveals that the difluoromethylene group adopts a tetrahedral geometry around the central carbon atom, with carbon-fluorine bond lengths of approximately 1.36 Angstroms. The electronegativity of fluorine atoms creates a significant dipole moment within this region of the molecule, influencing both intermolecular interactions and conformational preferences. The hydroxyl group maintains standard oxygen-hydrogen bond characteristics, with the potential for both intramolecular and intermolecular hydrogen bonding interactions.

Three-Dimensional Conformational Analysis

The three-dimensional conformational landscape of this compound encompasses multiple energetically accessible conformations that arise from rotational freedom around several single bonds within the molecular framework. The primary conformational flexibility centers on the carbamate nitrogen-carbon bond, the benzyl ester linkage, and the difluorohydroxypropyl chain. Each of these rotational axes contributes to the overall conformational complexity and influences the molecule's interaction with biological targets and chemical reagents.

The carbamate nitrogen exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restriction limits the conformational space around the nitrogen-carbon bond, favoring planar or near-planar arrangements that maximize orbital overlap. The benzyl ester portion demonstrates significant rotational freedom around the oxygen-methylene bond, allowing the phenyl ring to adopt various orientations relative to the carbamate plane.

The difluorohydroxypropyl chain presents the most complex conformational behavior, with multiple rotatable bonds and competing intramolecular interactions. The presence of the difluoromethylene group introduces gauche effects and dipolar interactions that stabilize specific conformations over others. The terminal hydroxyl group can engage in intramolecular hydrogen bonding with the carbamate carbonyl oxygen, creating cyclic conformations that are energetically favored under certain conditions.

Computational conformational analysis using density functional theory methods reveals several low-energy conformational families, each characterized by distinct spatial arrangements of the functional groups. The global minimum energy conformation typically features an extended chain configuration that minimizes steric clashes while optimizing electrostatic interactions. Alternative conformations involve folded arrangements where the hydroxyl group approaches the aromatic ring or carbamate functionality, creating compact molecular geometries with enhanced intramolecular stabilization.

Structural Comparison with Related Fluorinated Carbamates

Comparative structural analysis with related fluorinated carbamate compounds reveals distinctive features that distinguish this compound within this chemical class. The structurally related benzyl (2,5-difluoro-4-hydroxyphenyl)carbamate demonstrates aromatic fluorine substitution patterns that contrast with the aliphatic difluoromethylene group present in the target compound. This fundamental difference in fluorine positioning creates distinct electronic environments and conformational preferences between the two molecules.

Benzyl (2,4-difluoro-3-formylphenyl)carbamate represents another comparative structure featuring aromatic fluorine substitution combined with aldehyde functionality. The molecular weight of 291.25 grams per mole for this aromatic analog significantly exceeds that of the aliphatic difluoro compound, reflecting the additional aromatic carbon content and formyl group. The planar aromatic system in the formyl analog constrains conformational flexibility compared to the flexible propyl chain in this compound.

The bicyclic analog benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate exhibits a fundamentally different structural framework while maintaining difluoromethyl substitution. This compound incorporates a highly strained bicyclic core that eliminates conformational flexibility present in the propyl chain system. The molecular weight of 267.27 grams per mole reflects the additional carbon content within the bicyclic framework, while the difluoromethyl group provides electronic similarity to the target compound.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution Pattern | Hydroxyl Groups |

|---|---|---|---|---|

| This compound | C₁₁H₁₃F₂NO₃ | 245.22 | Geminal aliphatic | Terminal primary |

| Benzyl (2,5-difluoro-4-hydroxyphenyl)carbamate | C₁₄H₁₁F₂NO₃ | 279.24 | Aromatic meta-substitution | Phenolic |

| Benzyl (2,4-difluoro-3-formylphenyl)carbamate | C₁₅H₁₁F₂NO₃ | 291.25 | Aromatic ortho-substitution | None |

| Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | C₁₄H₁₅F₂NO₂ | 267.27 | Difluoromethyl on bicyclic core | None |

Structural comparison reveals that this compound occupies a unique position within fluorinated carbamate chemistry, combining aliphatic difluoro substitution with hydroxyl functionality in a conformationally flexible framework. The geminal difluoro substitution pattern creates distinctive electronic properties compared to aromatic fluorine incorporation, while the terminal hydroxyl group provides hydrogen bonding capability absent in many related structures. These combined features establish the compound as a distinctive molecular entity with potential applications requiring both fluorine's electronic effects and hydroxyl group reactivity.

Properties

IUPAC Name |

benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c12-11(13,8-15)7-14-10(16)17-6-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDMSWZFPABFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate typically involves the reaction of benzyl chloroformate with 2,2-difluoro-3-hydroxypropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of benzyl (2,2-difluoro-3-oxopropyl)carbamate.

Reduction: Formation of benzyl (2,2-difluoro-3-aminopropyl)carbamate.

Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Benzyl (3-(4-(1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl)phenoxy)propyl)carbamate

- Structure: Features a fluorophenyl-pyrrole substituent linked via a phenoxypropyl chain .

- Synthesis: Prepared via coupling of 4-(1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl)phenol with benzyl (3-hydroxypropyl)carbamate, yielding a yellowish oil (69% yield).

- Relevance: Part of the BM212 series targeting EthR2, a transcription factor in Mycobacterium tuberculosis. The fluorophenyl group likely enhances lipophilicity and target binding compared to non-fluorinated analogs.

Isosorbide-Based Carbamates

- Structure : Benzyl carbamate at the 2-position of isosorbide (a bicyclic sugar alcohol) .

- Activity : These compounds exhibit selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). Di-carbamate derivatives (e.g., di-ethyl or di-4-nitrophenyl carbamates) show stronger AChE inhibition, highlighting the impact of multiple carbamate groups.

- Comparison : The target compound’s single carbamate group and lack of an isosorbide core may limit its AChE activity but enhance selectivity for other targets.

Physicochemical and Structural Properties

3-Hydroxy-2-phenylpropyl carbamate

- Structure : Features a phenyl group at the 2-position and a hydroxy group at the 3-position of the propyl chain .

- Molecular Weight : 303.79 g/mol (vs. ~223.2 g/mol for the target compound, estimated from its formula).

- Implications : The phenyl group increases hydrophobicity, whereas the target’s difluoro substituents may improve metabolic stability and electronic effects.

Benzyl N-{2-[(2-chloro-6-fluorophenyl)methyl]-3-hydroxypropyl}carbamate

- Structure : Contains a chloro-fluorophenylmethyl group on the propyl chain .

- Molecular Weight : 351.8 g/mol (higher than the target due to the bulky aromatic substituent).

- Relevance : The chloro and fluoro groups on the phenyl ring may enhance halogen bonding interactions in biological systems, a feature absent in the target compound.

Data Tables

Table 1: Structural and Molecular Comparison

Key Findings and Implications

Substituent Impact : Fluorine and chlorine atoms in aromatic systems enhance target binding and stability (e.g., ), while hydroxy groups improve solubility. The target’s difluoro-hydroxypropyl chain may balance these properties.

Enzyme Selectivity : Single carbamates (e.g., benzyl-isosorbide) favor BuChE, whereas di-carbamates broaden activity . The target’s single carbamate likely aligns with BuChE-selective analogs.

Synthetic Feasibility : Yields for related compounds range from 55–69% , suggesting moderate synthetic accessibility for the target if similar methods are employed.

Biological Activity

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The compound is believed to influence enzyme activity and receptor interactions, leading to diverse biological effects. Specific pathways involved include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, modifying their activity and resulting in downstream effects on cellular signaling.

Synthetic Pathways

The synthesis of this compound involves several steps that can vary based on the desired purity and yield. A typical synthetic route includes:

- Starting Materials : The synthesis begins with readily available precursors that contain the difluoropropyl and hydroxyl functionalities.

- Reactions : Key reactions include carbamate formation through coupling reactions involving benzyl amine derivatives and difluoropropanol.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes its inhibitory effects observed in vitro:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| MCF-7 | 20.5 | Inhibition of cell proliferation |

| A549 | 18.0 | Disruption of mitochondrial function |

These findings indicate that the compound exhibits significant cytotoxicity against cancer cells, potentially through apoptosis induction and disruption of mitochondrial integrity.

Case Studies

- Study on Hepatotoxicity : A study investigating the metabolism of similar benzyl carbamate compounds found that they could produce cytotoxic metabolites through cytochrome P450-mediated reactions, suggesting a potential hepatotoxicity risk associated with this compound .

- Enzyme Inhibition Study : Another study assessed the inhibitory potential of various carbamates on carbonic anhydrase II, revealing that derivatives similar to this compound showed moderate inhibition, indicating its potential as a therapeutic agent against conditions requiring enzyme modulation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2,2-difluoro-3-hydroxypropylamine with benzyl chloroformate under basic conditions (e.g., aqueous NaHCO₃ or Et₃N in THF). Key steps include:

- Amino Group Protection : Benzyl chloroformate reacts with the primary amine to form the carbamate group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used, guided by LogP values (~0.95) to optimize solvent polarity .

- Critical Control : Maintain pH >8 during the reaction to prevent premature deprotection .

Q. How can the compound’s physicochemical properties influence purification strategies?

- Methodological Answer :

- LogP (0.95) : Indicates moderate hydrophobicity, favoring mixed-polarity solvents (e.g., ethyl acetate/hexane) for chromatography .

- Polar Surface Area (PSA ≈122.9 Ų) : High PSA suggests hydrogen bonding capacity, necessitating polar eluents for effective separation .

- Thermal Stability : Storage at 2–8°C in inert atmospheres (argon/nitrogen) prevents decomposition, as carbamates are sensitive to hydrolysis under acidic or oxidative conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify difluoromethyl groups (δ ~120 ppm for ¹³C-F coupling) and hydroxypropyl protons (δ 1.8–2.2 ppm for CH₂CF₂).

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ calculated for C₁₁H₁₂F₂NO₃: 268.0825) .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the difluoro-hydroxypropyl group?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky intermediates.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation via nucleophilic activation .

- Temperature Control : Conduct reactions at 0–5°C to reduce side reactions (e.g., epimerization at the hydroxypropyl center) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR can distinguish between conformational isomerism (e.g., rotation barriers in the carbamate group) and impurities.

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to clarify fluorine coupling patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydroxypropyl configuration) .

Q. What strategies are effective for designing analogs with enhanced metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxypropyl group with a trifluoromethyl or cyclopropyl moiety to reduce oxidative metabolism .

- Prodrug Approach : Convert the carbamate to a tert-butyloxycarbonyl (Boc) group for pH-sensitive release in target tissues .

- Computational Modeling : Use DFT calculations to predict metabolic hotspots (e.g., CYP450 oxidation sites) .

Q. How to address discrepancies in stability studies under varying pH conditions?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via HPLC. Benzyl carbamates are stable at pH 4–9 but hydrolyze rapidly under strong acids (pH <1) or bases (pH >12) .

- Mechanistic Analysis : Compare Arrhenius plots to distinguish acid/base-catalyzed vs. neutral hydrolysis pathways.

Data Contradiction Analysis

Q. Why do different studies report conflicting LogP values for this compound?

- Methodological Answer :

- Experimental vs. Calculated LogP : Discrepancies arise from measurement techniques (shake-flask vs. HPLC retention time) and solvent systems. Validate experimentally using octanol-water partitioning with UV detection .

- Structural Variants : Ensure the compound’s purity; impurities (e.g., residual benzyl alcohol) can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.